Diphenyl ditelluride

概要

説明

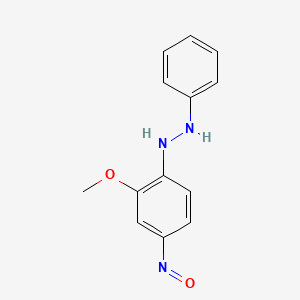

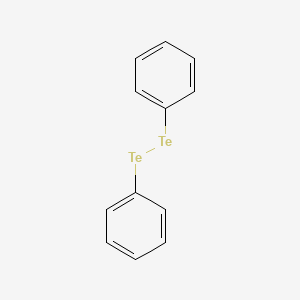

Diphenyl ditelluride (Ph2Te2) is an organic tellurium compound. It is an orange-colored solid and is the oxidized derivative of the unstable benzenetellurol . It is used as a source of the PhTe unit in organic synthesis and as a catalyst for redox reactions .

Synthesis Analysis

Diphenyl ditelluride can be prepared by the oxidation of tellurophenolate, which is generated via the Grignard reagent . A detailed protocol for the preparation of the air-stable diphenyl ditelluride is described in a study . The product is characterized via melting point determination, mass spectrometry, and NMR spectroscopy .Molecular Structure Analysis

The molecule exhibits significant conformational freedom due to the softness of the inter-chalcogen and carbon–chalcogen bonds . A detailed structural analysis of Ph2Te2 has been carried out using a computational approach combining classical molecular dynamics and relativistic density functional theory methods .Chemical Reactions Analysis

Diphenyl ditelluride is used in organic synthesis to obtain useful intermediates, e.g., via transmetallation or cross-coupling reactions . It has also proven to be efficient in catalytic oxidations of olefins .Physical And Chemical Properties Analysis

Diphenyl ditelluride is an orange-colored solid . It is air-stable and used as a source of the PhTe unit in organic synthesis . It has no recognized biological role and its toxicity must be cautiously pondered .科学的研究の応用

Catalysis and Green Chemistry

Diphenyl ditelluride: (Ph2Te2) has been recognized for its capacity to reduce organic peroxides, which is largely exploited in catalysis and green chemistry . It shares a strict analogy with diphenyl diselenide (Ph2Se2), a compound known for its role as an antioxidant drug and mimic of the enzyme glutathione peroxidase (GPx). The use of organotellurides, including Ph2Te2, in medicinal chemistry is gaining importance due to these properties, despite tellurium’s toxicity and lack of a recognized biological role .

Antioxidant and Antiproliferative Properties

Ph2Te2 has shown promising antioxidant, antigenotoxic, antimutagenic, and anticancer properties . Its dual role as an antioxidant and prooxidant is complex and depends on experimental conditions, which may explain the contradictory reports of these properties. It may exert effects through various pathways, including transcription factors, membrane receptors, adhesion molecules, cell cycle regulatory components, and apoptosis pathways .

Organic Synthesis

In organic synthesis , Ph2Te2 serves as a versatile reagent. It is used as a source of the PhTe unit and as a catalyst for redox reactions. The compound is prepared by the oxidation of tellurophenolate, which is generated via the Grignard reagent .

Medicinal Chemistry

The analogy of Ph2Te2 to Ph2Se2, which is considered for its antioxidant properties and as a GPx mimic, has led to the exploration of Ph2Te2 in medicinal chemistry . Its potential as an antioxidant drug is being investigated, although its toxicity must be carefully considered .

Cytotoxic Effects

Research into the cytotoxic effects of Ph2Te2 has revealed that it can induce strong cytotoxicity against certain cell types, such as vascular endothelial cells and fibroblasts, with high intracellular accumulation. The cytotoxicity is influenced by the electronic state of tellurium atoms and is affected by substitution on the molecule .

Nanotechnology

Ph2Te2-assisted synthesis has been explored for creating noble metal-based Silver-Telluride 2D organometallic Nanofibers with enhanced aggregation-induced emission (AIE), which provides valuable insights for developing new fluorescent materials with potential applications in nanotechnology .

Neurotoxicity Studies

Ph2Te2 has been used in studies to understand its neurotoxicity . It modulates signaling pathways initiated at the plasma membrane, and its toxicological effects have been reported in various models, including mice after in vivo administration .

Environmental Chemistry

The role of Ph2Te2 in environmental chemistry is also noteworthy. It is used in assays of organolithium and Grignard reagents, indicating its utility in understanding and developing reactions that are significant in environmental analysis and remediation .

作用機序

Target of Action

Diphenyl ditelluride (PhTe)2 is known to target several key proteins and enzymes in the body. One of its primary targets is the enzyme glutathione peroxidase (GPx) . GPx plays a crucial role in protecting the organism from oxidative damage. Another significant target of Diphenyl ditelluride is thioredoxin reductase (TrxR) , a redox-active protein that plays a vital role in maintaining the redox balance within cells .

Mode of Action

Diphenyl ditelluride interacts with its targets primarily through redox modulation . It interferes with the activity of redox-active proteins like TrxR, leading to a redox imbalance and increasing their vulnerability to additional reactive oxygen species (ROS)-induced DNA damage and cell death . The compound also induces changes in intracellular calcium levels, which are correlated with an increase in Erk1/2 and p38MAPK phosphorylation . This interaction results in cellular redox imbalance and cell death .

Biochemical Pathways

Diphenyl ditelluride affects several biochemical pathways. It modulates signaling pathways initiated at the plasma membrane . The compound’s action is transduced downstream of voltage-dependent calcium channels (VDCC), N-methyl-D-aspartate receptors (NMDA), or metabotropic glutamate receptors activation via different kinase pathways . The compound also disrupts the cytoskeleton of neural cells, a crucial marker of neurodegeneration .

Pharmacokinetics

It’s known that the compound exhibits significant conformational freedom due to the softness of the inter-chalcogen and carbon-chalcogen bonds . This prevents the existence of a unique structure in solution, which could potentially impact its bioavailability .

Result of Action

The action of Diphenyl ditelluride results in several molecular and cellular effects. It induces cellular redox imbalance, leading to cell death . The compound also disrupts the cytoskeleton of neural cells, leading to neurodegeneration . Furthermore, it has antiproliferative action in cancer and noncancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diphenyl ditelluride. For instance, the compound is known to be stable to air and light . It’s also known to be toxic and must be handled with caution . In the environment, Diphenyl ditelluride may persist due to its low water solubility .

Safety and Hazards

将来の方向性

The interest in diphenyl ditelluride is related to its strict analogy to diphenyl diselenide, whose capacity to reduce organic peroxides is largely exploited in catalysis and green chemistry . Since the latter is also a promising candidate as an antioxidant drug and mimic of the ubiquitous enzyme glutathione peroxidase (GPx), the use of organotellurides in medicinal chemistry is gaining importance .

特性

IUPAC Name |

(phenylditellanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Te2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLFOXMNTSYGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Te][Te]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Te2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043916 | |

| Record name | Diphenylditellane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl ditelluride | |

CAS RN |

32294-60-3 | |

| Record name | Diphenyl ditelluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32294-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylditelluride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032294603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl ditelluride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylditellane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does diphenyl ditelluride interact with biological systems?

A1: Diphenyl ditelluride exerts its effects through a complex interplay of mechanisms, primarily attributed to its ability to modulate cellular redox status. [] This involves interactions with critical thiol groups in proteins, influencing their activity and downstream signaling pathways. [] Notably, DPDT has been shown to inhibit enzymes like δ-aminolevulinate dehydratase (δ-ALA-D) [, ], thioredoxin reductase, and glutathione peroxidase, potentially by oxidizing essential thiol groups within these enzymes. []

Q2: What are the downstream effects of diphenyl ditelluride on cellular processes?

A2: DPDT can induce a range of cellular responses, including oxidative stress, DNA damage, cell cycle arrest, and apoptosis. [, ] These effects are concentration-dependent, with lower concentrations exhibiting antioxidant and protective effects, while higher concentrations tend to be pro-oxidant and cytotoxic. [, ]

Q3: How does diphenyl ditelluride affect the nervous system?

A3: DPDT exhibits neurotoxic effects, potentially by interfering with the glutamatergic system and disrupting calcium homeostasis. [, ] Studies have shown that it can inhibit glutamate binding and modulate calcium influx in synaptosomes. [] Additionally, DPDT has been linked to cytoskeletal disruption in neural cells, particularly hyperphosphorylation of intermediate filament proteins like GFAP and neurofilaments. []

Q4: What is the molecular formula, weight, and spectroscopic data of diphenyl ditelluride?

A4:

- Spectroscopic Data:

Q5: What are the applications of diphenyl ditelluride in material science?

A6: Diphenyl ditelluride has emerged as a precursor for synthesizing nanomaterials, particularly telluride-based nanocrystals. [, ] Its ability to undergo controlled decomposition under specific conditions makes it suitable for preparing nanomaterials with desired properties.

Q6: Does diphenyl ditelluride exhibit catalytic activity?

A7: Yes, diphenyl ditelluride can act as a catalyst or mediator in various organic reactions. [] It can facilitate reactions such as the electroreductive ring-opening of epoxides, [] addition to acetylenes, [] and sulfonylative cascade reactions. []

Q7: What is the role of diphenyl ditelluride in radical reactions?

A8: Diphenyl ditelluride can participate in radical reactions. [] Upon irradiation with visible light, it can add to acetylenes, leading to the formation of bis(phenyltelluro)alkenes. [] This property highlights its potential as a photoinitiator for radical polymerization reactions.

Q8: Have computational methods been employed to study diphenyl ditelluride?

A9: Yes, computational chemistry has been used to understand the structural features and electronic properties of diphenyl ditelluride. For example, density functional theory (DFT) calculations have been performed to investigate the relationship between its conformation and 125Te NMR chemical shifts. []

Q9: How do structural modifications of diphenyl ditelluride affect its biological activity?

A10: Substitutions on the phenyl rings of diphenyl ditelluride significantly influence its cytotoxicity. [] For instance, replacing tellurium with selenium or sulfur reduces cytotoxicity. [] Additionally, the position of substituents on the phenyl rings (ortho, meta, para) also influences its activity and potency. [, ]

Q10: What are the known toxic effects of diphenyl ditelluride?

A11: Diphenyl ditelluride exhibits toxicity towards various biological systems. [] It has been shown to induce DNA damage, [] affect embryo development in chicken models, [] and cause histological changes in the liver, kidney, and lungs of mice. [] These toxic effects are often attributed to its ability to induce oxidative stress and disrupt cellular redox balance. [, ]

Q11: Is diphenyl ditelluride mutagenic?

A13: Yes, diphenyl ditelluride has demonstrated mutagenic properties. [] It can induce frameshift mutations in bacteria (Salmonella typhimurium) and yeast (Saccharomyces cerevisiae). []

Q12: How is diphenyl ditelluride quantified?

A12: Various analytical techniques are employed to quantify and characterize diphenyl ditelluride. Common methods include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。